

cyclopropyl 2,4-difluorophenyl ketone chemical properties

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Compound of Interest

Compound Name: Cyclopropyl 2,4-difluorophenyl ketone

Cat. No.: B1313072

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An In-depth Technical Guide to the Chemical Properties of **Cyclopropyl 2,4-Difluorophenyl Ketone**

Introduction

Cyclopropyl 2,4-difluorophenyl ketone, identified by CAS number 60131-34-2, is a chemical compound of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure incorporates a strained cyclopropyl ring and an electron-deficient 2,4-difluorophenyl group, features that impart unique reactivity and make it a valuable building block for more complex molecules. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the difluorophenyl group can modulate pharmacokinetic properties.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **cyclopropyl 2,4-difluorophenyl ketone** are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions. The compound is typically a colorless to light yellow solid-liquid mixture at room temperature and should be stored in a dry, sealed container.[3][6]

Property	Value	Source
CAS Number	60131-34-2	[1][2]
Molecular Formula	C ₁₀ H ₈ F ₂ O	[2]
Molecular Weight	182.17 g/mol	[7] (for monofluorinated analog)
Appearance	Colorless to light yellow Solid-liquid mixture	[6]
Storage Temperature	Room Temperature, Sealed in Dry	[3][6]

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation of **cyclopropyl 2,4-difluorophenyl ketone**. While a specific spectrum for this exact molecule is not publicly available in the search results, the expected characteristics can be inferred from the analysis of similar ketone-containing structures.[8][9]

Spectroscopy	Expected Characteristics
IR Spectroscopy	A strong carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm^{-1} due to conjugation with the aromatic ring. [9] [10]
^1H NMR Spectroscopy	Protons on the cyclopropyl ring would appear in the upfield region (approx. 1.0-1.5 ppm). Aromatic protons on the difluorophenyl ring would show complex splitting patterns in the downfield region (approx. 7.0-8.0 ppm) due to fluorine coupling. The proton on the carbon adjacent to the carbonyl would be deshielded (approx. 2.5-3.0 ppm). [9] [11]
^{13}C NMR Spectroscopy	The carbonyl carbon signal is expected to be significantly downfield, typically in the range of 190-200 ppm. [9] [12] Carbons of the cyclopropyl ring would appear in the upfield region (approx. 10-20 ppm). [12]
Mass Spectrometry	The molecular ion peak (M^+) would be observed. Characteristic fragmentation patterns for ketones, such as alpha-cleavage of the cyclopropyl or phenyl groups, would be expected. [9] [10]

Chemical Synthesis and Reactivity

The synthesis of aryl cyclopropyl ketones can be achieved through various established methods. A common approach involves the cyclopropanation of an α,β -unsaturated ketone precursor.

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction

This protocol is a representative method adapted from general procedures for synthesizing aryl cyclopropyl ketones from their corresponding chalcone precursors.[\[13\]](#)

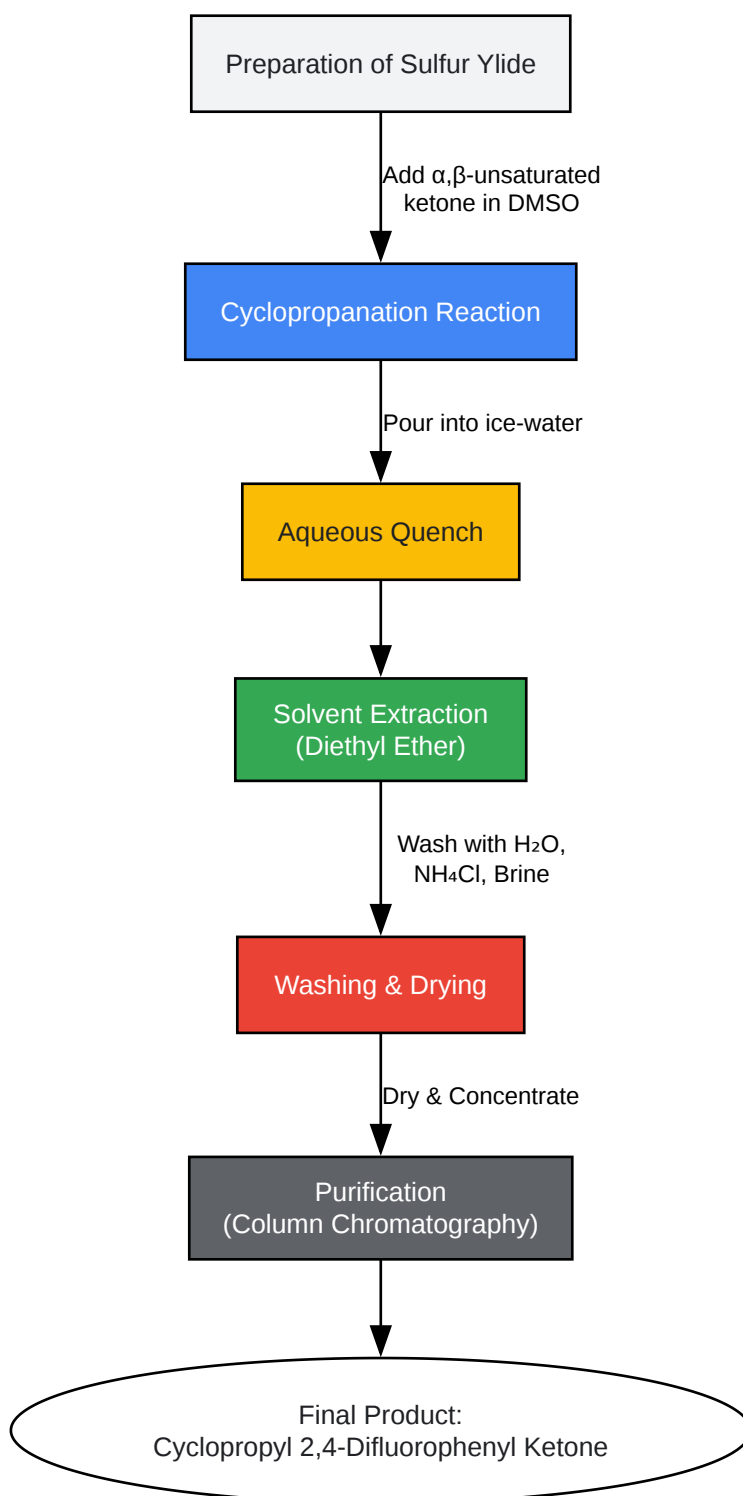
Materials:

- (E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one (α,β -unsaturated ketone precursor)
- Trimethylsulfoxonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.2 eq) under a nitrogen atmosphere.
- Anhydrous DMSO is added, and the suspension is heated to 70-80°C for approximately one hour, or until hydrogen evolution ceases, to form the dimsyl anion. The resulting solution is cooled to room temperature.
- Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise to the solution, keeping the temperature below 30°C. The mixture is stirred for 10-15 minutes to form the sulfur ylide.
- A solution of the α,β -unsaturated ketone precursor (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution, maintaining the temperature at or below 30°C.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

- The reaction is carefully quenched by pouring the mixture into ice-water and then extracted with diethyl ether (3 x volumes).
- The combined organic layers are washed with water, then with a saturated aqueous ammonium chloride solution, and finally with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield **cyclopropyl 2,4-difluorophenyl ketone**.



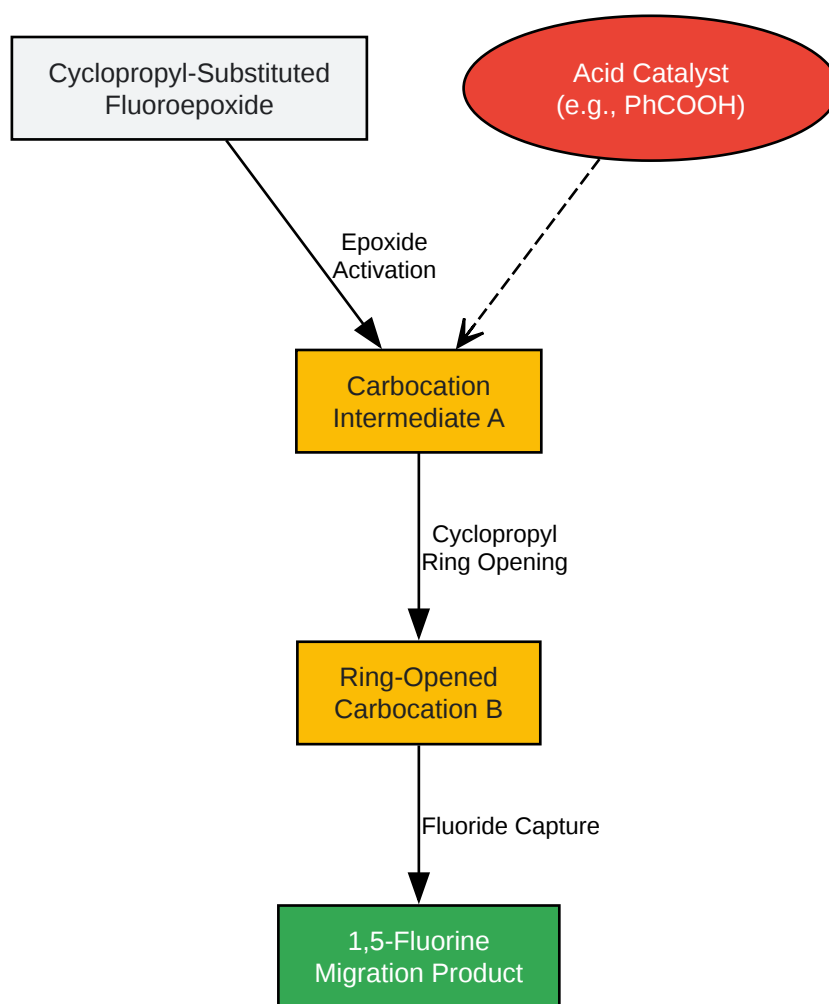
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Workflow for the synthesis of **cyclopropyl 2,4-difluorophenyl ketone**.

Chemical Reactivity

The strained cyclopropyl ring and the electrophilic carbonyl carbon are the primary sites of reactivity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring further activates the carbonyl group towards nucleophilic attack.

One notable reaction of related structures involves rearrangement. For instance, cyclopropyl-substituted fluoroepoxides, which can be derived from cyclopropyl ketones, undergo divergent rearrangements depending on the reaction conditions.[14] In the presence of an acid catalyst, a 1,5-fluorine migration can occur through a carbocation intermediate formed by the ring-opening of the cyclopropyl group.[14] This reactivity highlights the potential of the cyclopropyl ketone moiety to act as a precursor for structurally diverse fluorinated compounds.



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Plausible pathway for acid-catalyzed 1,5-fluorine migration.

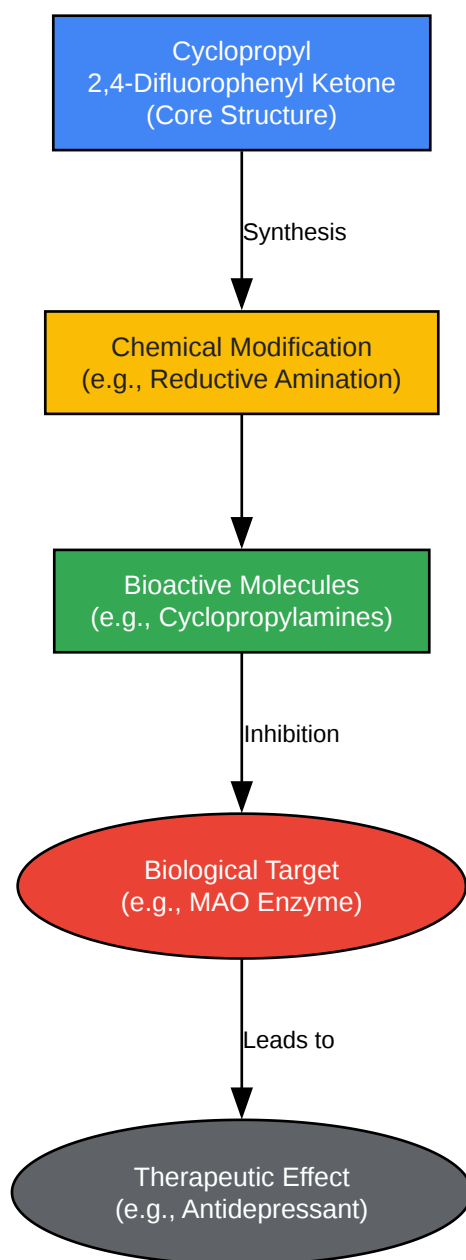
Applications in Drug Discovery

Cyclopropyl 2,4-difluorophenyl ketone is a key intermediate in the synthesis of various pharmaceutically active molecules.^[4] The cyclopropyl group is a "bioisostere" often used to replace other groups (like a phenyl ring) to improve a drug's properties.^[15]

Key contributions of its structural motifs:

- **Cyclopropyl Group:** Confers conformational rigidity, enhances metabolic stability by protecting adjacent sites from oxidation, and can increase binding potency.^[5] Its unique electronic properties, with enhanced π -character in its C-C bonds, allow it to participate in favorable interactions with biological targets.^[5]
- **Difluorophenyl Group:** The fluorine atoms can increase binding affinity through hydrogen bonding or dipole interactions, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and oral bioavailability.

A significant potential application for compounds derived from this ketone is the inhibition of monoamine oxidases (MAO). Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of MAO, which are important targets for treating depression and neurodegenerative diseases.^[4] The ketone can serve as a precursor for synthesizing such amine derivatives. It is also an intermediate in the synthesis of the antiplatelet drug Prasugrel.^{[16][17]}



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Role as a building block in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **cyclopropyl 2,4-difluorophenyl ketone** is not detailed in the search results, general precautions for handling similar ketones should be followed. This includes using appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.^[18] Handling should occur in a well-

ventilated area or a chemical fume hood.[18][19] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20] The compound may cause skin and eye irritation.[19]

Conclusion

Cyclopropyl 2,4-difluorophenyl ketone is a versatile chemical intermediate with a valuable combination of structural features. Its unique physical and chemical properties, driven by the strained cyclopropyl ring and the electron-withdrawing difluorophenyl group, make it a key starting material for synthesizing complex, high-value molecules. Its role as a building block in the development of therapeutic agents, particularly in the fields of neuropharmacology and cardiovascular medicine, underscores its importance to the scientific research and drug development community.

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References

- 1. CYCLOPROPYL 2,4-DIFLUOROPHENYL KETONE | 60131-34-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. CYCLOPROPYL 2,4-DIFLUOROPHENYL KETONE - CAS:60131-34-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYCLOPROPYL 2,4-DIFLUOROPHENYL KETONE CAS#: 60131-34-2 [amp.chemicalbook.com]
- 7. Cyclopropyl 4-fluorophenyl ketone | C₁₀H₉FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropyl 2,4-xylyl ketone | C₁₂H₁₄O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. benchchem.com [benchchem.com]
- 16. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
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